4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c25-19(23-20-22-18(14-28-20)17-6-2-3-11-21-17)15-7-9-16(10-8-15)29(26,27)24-12-4-1-5-13-24/h2-3,6-11,14H,1,4-5,12-13H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGDQQZUHAZWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under acidic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a halogenated pyridine derivative.
Attachment of the piperidine ring: The piperidine ring can be attached through a nucleophilic substitution reaction using a piperidine derivative.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Formation of the final benzamide structure: The final step involves the formation of the benzamide structure through an amide coupling reaction using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Table 1: Key Analogs and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups : The target compound’s piperidine sulfonyl group likely enhances hydrogen bonding and solubility compared to simple halogenated (Cl, F) or methylsulfanyl analogs .
- Activity Trends : Methylsulfanyl and piperidine sulfonyl substituents show higher activity than halogens, suggesting electron-withdrawing groups improve target engagement .
Variations in Sulfonamide Substituents
Table 2: Sulfonamide-Modified Analogs
| Compound Name | Sulfonamide Group | Ring Size/Type | Molecular Weight | Notes |
|---|---|---|---|---|
| This compound | Piperidine-1-sulfonyl | 6-membered | ~433.5 g/mol | Enhanced solubility vs. simpler sulfonamides |
| 4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | Azepan-1-ylsulfonyl | 7-membered | ~545.6 g/mol | Larger ring may reduce metabolic stability |
| 4-(Morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide | Morpholine-4-sulfonyl | 6-membered | ~449.5 g/mol | Oxygen in morpholine improves polarity |
Key Observations :
Thiazole Core Modifications
Table 3: Thiazole Substitution Patterns
Key Observations :
- Biphenyl vs. Pyridinyl : Biphenyl-thiazole derivatives (e.g., from ) exhibit strong antiproliferative activity, whereas the pyridinyl-thiazole in the target compound may prioritize enzyme inhibition over cell proliferation pathways.
- Trifluoromethyl Groups : Fluorinated analogs (e.g., trifluoromethyl) enhance metabolic stability and lipophilicity, but the target compound’s sulfonyl group balances this with solubility .
Biological Activity
The compound 4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a piperidine sulfonamide moiety and a thiazole ring. The molecular formula is with a molecular weight of 345.41 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 345.41 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 95.5 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Vanilloid Receptor (VR1) : The compound has shown potential as a modulator of the VR1 receptor, which is involved in pain sensation and inflammatory responses. Its structural similarity to capsaicin suggests it may act as an agonist or antagonist, influencing pain pathways .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances its efficacy, likely due to increased membrane permeability and interaction with bacterial enzymes .
- Anticancer Properties : Research has demonstrated that compounds with similar structural features can inhibit cell proliferation in various cancer cell lines. For instance, the thiazole moiety is known for its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and thiazole rings have been explored:
- Piperidine Substituents : Variations in the piperidine ring can significantly alter the binding affinity to target receptors. For instance, substituents that increase lipophilicity often enhance bioavailability and receptor interaction .
- Thiazole Variants : Different substitutions on the thiazole ring have been shown to affect antimicrobial potency and selectivity against specific bacterial strains .
Study 1: Antinociceptive Activity
A study evaluated the antinociceptive effects of the compound in rodent models. Results indicated a significant reduction in pain response compared to control groups, suggesting effective modulation of pain pathways through VR1 receptor antagonism.
Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized and tested against various bacterial strains. The compound demonstrated minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Study 3: Cytotoxicity in Cancer Cells
In vitro tests on human cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those required for standard chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
